molecular formula C14H9N5OS2 B2950507 N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide CAS No. 1207000-01-8

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

Cat. No. B2950507
CAS RN: 1207000-01-8
M. Wt: 327.38
InChI Key: RXRDWOIDLOUORP-UHFFFAOYSA-N
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Description

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a chemical compound that has gained significant attention among researchers due to its potential therapeutic properties. The compound, also known as BPTC, has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide acts as a positive allosteric modulator of GABA-A receptors, which are ligand-gated ion channels that mediate the inhibitory effects of the neurotransmitter GABA in the central nervous system. N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide binds to a specific site on the receptor, which enhances the binding of GABA to its own site, resulting in an increase in the inhibitory effects of GABA. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and sedatives.
Biochemical and Physiological Effects:
N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide enhances the inhibitory effects of GABA, resulting in anxiolytic and sedative effects. At higher concentrations, N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide can induce convulsions and respiratory depression, similar to the effects of benzodiazepines. In cancer cells, N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide has been shown to inhibit cell proliferation and induce apoptosis, possibly through the inhibition of Akt and ERK signaling pathways.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide in lab experiments is its specificity for GABA-A receptors, which allows for the selective modulation of GABAergic neurotransmission. Additionally, N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide has a longer half-life than benzodiazepines, which allows for a more sustained modulation of GABAergic neurotransmission. However, one of the limitations of using N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is its potential toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide, including the development of more selective and potent compounds targeting GABA-A receptors or cancer cells. Additionally, the use of N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide in combination with other drugs or therapies may enhance its therapeutic potential in various diseases. Further studies are needed to elucidate the precise mechanism of action of N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide and its potential applications in various scientific research fields.

Synthesis Methods

One of the most commonly used methods for the synthesis of N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is the reaction between 2-(1H-pyrrol-1-yl)thiazole-4-carboxylic acid and 2-aminobenzenethiol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction yields N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide as a yellow solid, which can be purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide has been studied for its potential applications in various scientific research fields such as neuroscience, cancer research, and drug discovery. In neuroscience, N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide has been shown to act as a positive allosteric modulator of GABA-A receptors, which are involved in the regulation of anxiety, sleep, and seizure activity. In cancer research, N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide has been studied for its potential anti-tumor properties, as it has been shown to inhibit the growth of various cancer cell lines. In drug discovery, N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide has been used as a lead compound for the development of novel drugs targeting GABA-A receptors or cancer cells.

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5OS2/c20-13(11-8-21-14(16-11)19-6-1-2-7-19)15-9-4-3-5-10-12(9)18-22-17-10/h1-8H,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRDWOIDLOUORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC(=CS2)C(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

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